1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-ol
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Overview
Description
“1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-ol” is a chemical compound that contains a 1,3,4-thiadiazol-2-yl group. This group is prevalent in many biologically active natural products and commercial drugs due to its strong aromaticity, lack of toxicity, and great in vivo stability . The compound has an empirical formula of C3H4N2OS and a molecular weight of 116.14 .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazol-2-yl derivatives involves the preparation of a series of compounds and their evaluation for various activities . The chemical structures of these compounds are determined by means of elemental analyses, 1 H NMR, and X-ray crystallography .Molecular Structure Analysis
The molecular structure of “1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-ol” is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The compound is built up by two main fragments—4-methyl coumarin and 2-methyl-1,3,4-thiadiazole—connected by a –S–CH 2 –CH 2 –S– bridge .Chemical Reactions Analysis
The chemical reactions involving “1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-ol” can be analyzed using various techniques such as NMR spectroscopy . The compound’s reactions with other substances can lead to changes in its chemical structure and properties.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-ol” include its molecular weight, empirical formula, and solubility. It has a molecular weight of 116.14 and an empirical formula of C3H4N2OS . It is soluble in chloroform .Scientific Research Applications
- Antimicrobial Activity : Researchers have explored the antimicrobial potential of this compound due to its heterocyclic structure. It could serve as a scaffold for designing novel antibiotics or antifungal agents .
- Anti-Inflammatory Properties : Investigations into its anti-inflammatory effects may lead to the development of new drugs for inflammatory diseases .
- Pesticide Development : The thiadiazole moiety in this compound has attracted attention for its pesticidal properties. Scientists study its effectiveness against pests and plant diseases .
- Photoluminescent Materials : Researchers explore its luminescent properties for potential use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) .
- Quantitative Structure-Activity Relationship (QSAR) : Computational models analyze the relationship between the molecular structure of this compound and its biological activity. Such studies aid in predicting its behavior in different contexts .
- Ligand Design : The compound’s heterocyclic ring can serve as a ligand in coordination complexes. Researchers investigate its coordination behavior with metal ions .
- Degradation Studies : Understanding its environmental fate, including degradation pathways and persistence, is crucial. Researchers assess its behavior in soil, water, and air .
Medicinal Chemistry and Drug Development
Agricultural Science
Materials Science
Computational Chemistry and QSAR Studies
Coordination Chemistry
Environmental Chemistry
Future Directions
The future directions for the study of “1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-ol” could involve further exploration of its pharmacophoric characters and the determination of the influence of various substituents on its biological activity . Additionally, it might be used in the future to prevent microbial transmission .
properties
IUPAC Name |
1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-5-8-9-7(12-5)10-3-2-6(11)4-10/h6,11H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSZNKVHPKBUKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCC(C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-ol |
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